An In-depth Technical Guide to the Synthesis and Characterization of Acetylsulfathiazole
An In-depth Technical Guide to the Synthesis and Characterization of Acetylsulfathiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of acetylsulfathiazole (N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide), a key sulfonamide compound and a primary metabolite of sulfathiazole.[1] This document details a common synthetic pathway, outlines rigorous characterization protocols, and presents key analytical data in a structured format for ease of reference.
Synthesis of Acetylsulfathiazole
The most prevalent laboratory-scale synthesis of acetylsulfathiazole involves the condensation reaction between 4-acetamidobenzenesulfonyl chloride and 2-aminothiazole.[2] This method is favored for its efficiency and the relative availability of the starting materials. The amino group of the precursor, sulfanilamide, is first protected via acetylation before chlorosulfonation and subsequent condensation. An alternative pathway involves the direct N-acetylation of sulfathiazole.
Experimental Protocol: Condensation Method
This protocol details the synthesis of acetylsulfathiazole from 4-acetamidobenzenesulfonyl chloride and 2-aminothiazole.
Materials:
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4-acetamidobenzenesulfonyl chloride
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2-aminothiazole
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Pyridine (or sodium bicarbonate)[2]
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Acetone
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Hydrochloric acid (HCl)
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Deionized water
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Ice
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiazole in a suitable solvent such as acetone.
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Slowly add a base, like pyridine, to the solution to act as an acid scavenger for the hydrochloric acid generated during the reaction.[2]
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In a separate beaker, prepare a solution or slurry of 4-acetamidobenzenesulfonyl chloride in the same solvent.
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Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the 2-aminothiazole solution while stirring vigorously at a controlled temperature.
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Allow the reaction to proceed for several hours to ensure completion.[2]
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Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude N-acetylsulfathiazole.
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Filter the resulting precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted starting materials and pyridine hydrochloride.
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The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an aqueous ethanol mixture.
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Dry the purified light-yellow product under vacuum. A yield of 88-91% can be expected.[3]
Characterization of Acetylsulfathiazole
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized acetylsulfathiazole. The following are standard analytical techniques employed for this purpose.
Physical Properties
A preliminary assessment of the synthesized compound involves determining its physical characteristics, most notably its melting point.
Experimental Protocol: Melting Point Determination
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A small, dry sample of the synthesized acetylsulfathiazole is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is increased gradually, and the range from which the substance starts to melt until it becomes completely liquid is recorded.
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The observed melting point should be compared with the literature value.
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure of the compound.
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
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Thoroughly mix a small amount of the dry sample with potassium bromide (KBr) powder in a mortar and pestle.
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Press the mixture into a thin, transparent pellet using a hydraulic press.
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Place the KBr pellet in the sample holder of an FTIR spectrometer.
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Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups of acetylsulfathiazole.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure and connectivity of atoms.
Experimental Protocol: NMR Spectroscopy
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Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
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Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) to the respective protons and carbons in the molecule.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of the synthesized compound.
Experimental Protocol: Reversed-Phase HPLC
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Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a buffer like potassium phosphate, adjusting the pH as needed (e.g., pH 3.0).[4]
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Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized acetylsulfathiazole in the mobile phase to a known concentration.
-
Instrumentation:
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Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is determined by the area of the main peak relative to the total area of all peaks.
Quantitative Data Summary
The following tables summarize the key quantitative data for acetylsulfathiazole.
Table 1: Physicochemical Properties of Acetylsulfathiazole
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N₃O₃S₂ | [5] |
| Molecular Weight | 297.36 g/mol | [5] |
| Melting Point | 237-240 °C | [5] |
| Appearance | White to light-yellow crystalline powder | [3] |
| Solubility | >44.6 µg/mL (at pH 7.4) | [1] |
Table 2: Spectroscopic Data for Acetylsulfathiazole
| Technique | Key Peaks / Signals |
| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (amide and sulfonamide), C=O stretching (amide), S=O stretching (sulfonamide), and aromatic C-H and C=C vibrations. |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the acetyl methyl protons, aromatic protons on the benzene and thiazole rings, and the amide and sulfonamide N-H protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the acetyl methyl and carbonyl carbons, as well as the distinct carbons of the phenyl and thiazole rings. |
Table 3: Chromatographic Data for Acetylsulfathiazole
| Technique | Conditions | Expected Result |
| RP-HPLC | Column: µBondapak phenyl; Mobile Phase: Potassium phosphate monobasic in 10% acetonitrile (pH 3.0); Detector: UV at 254 nm[4] | A major peak corresponding to acetylsulfathiazole with a specific retention time. Purity >98%. |
Visualized Workflows
The following diagrams illustrate the synthesis and characterization workflows for acetylsulfathiazole.
Caption: Synthesis workflow for acetylsulfathiazole via condensation.
Caption: Analytical workflow for the characterization of acetylsulfathiazole.
References
- 1. Acetylsulfathiazole | C11H11N3O3S2 | CID 67183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US2592860A - Process for preparing sulfathiazole - Google Patents [patents.google.com]
- 4. Reverse phase liquid chromatographic determination of sulfathiazole residues in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
